tert-Butyl 4-chloro-3-isopropylbenzoate
Description
Contextualization of Halogenated Benzoate (B1203000) Esters in Synthetic Methodologies
Halogenated benzoic acids and their esters are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional polymers. google.com The presence of a halogen, such as chlorine, on the aromatic ring provides a reactive handle for further chemical transformations. For instance, the chloro group can act as a directing group for subsequent electrophilic aromatic substitutions or as a leaving group in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Benzoate esters are commonly formed from benzoic acids through esterification, a fundamental reaction in organic chemistry. This process is often reversible and catalyzed by acids like sulfuric acid in what is known as Fischer-Speier esterification. chemguide.co.uk Modern methods have expanded to include various catalysts, such as solid acid catalysts like modified Montmorillonite K10 clay, which offer advantages like easier separation and milder reaction conditions. ijstr.orgorganic-chemistry.org The ester functional group itself can serve as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are modified.
The synthesis of complex halogenated benzoates often involves multi-step pathways. For example, 4-chloro-3-nitrobenzoic acid is prepared by the nitration of p-chlorobenzoic acid. prepchem.com Similarly, compounds like isopropyl 3-chloro-4-methylbenzoate are synthesized via the nuclear chlorination of a benzoic acid derivative followed by esterification. google.com These examples underscore the modular nature of synthetic strategies, where functional groups are installed sequentially to build molecular complexity.
Significance of Isopropyl and tert-Butyl Moieties in Organic Chemistry
The isopropyl and tert-butyl groups are alkyl substituents that confer distinct steric and electronic properties to a molecule.
The isopropyl group [-] is a branched three-carbon chain that introduces moderate steric bulk. google.comgoogle.com This branching can influence the conformational preferences and reactivity of a molecule. biosynth.com Its presence is common in pharmaceuticals and biologically active compounds, where its size and shape can be critical for binding to biological targets like enzymes or receptors. biosynth.com
The tert-butyl group [-C(CH_3)_3] is significantly larger and imposes substantial steric hindrance. ijstr.org This property is frequently exploited by synthetic chemists to control reaction outcomes. The bulkiness of the tert-butyl group can block or slow reactions at adjacent sites, thereby enhancing the regioselectivity of a transformation. chemicalbook.comgoogle.com It can also increase the stability of a molecule by shielding it from reactive species. ijstr.org The tert-butyl ester, in particular, is a widely used protecting group for carboxylic acids. It is stable to many reaction conditions but can be selectively removed under acidic conditions, making it a valuable tool in multi-step synthesis.
Historical Development of Research Areas Relevant to tert-Butyl 4-chloro-3-isopropylbenzoate
The study of compounds like this compound is built upon centuries of foundational research in organic chemistry.
The parent molecule, benzoic acid , was first discovered in the 16th century through the dry distillation of gum benzoin. prepchem.comnih.gov For a long time, this remained its primary source. The first industrial syntheses emerged later, initially involving the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), a process that often resulted in chlorinated byproducts. prepchem.comgoogle.com A major advancement was the development of the partial oxidation of toluene (B28343) using oxygen and metal catalysts, which is now the dominant commercial method due to its high yield and environmental friendliness. prepchem.comgoogle.com
The synthesis of substituted benzoic acids evolved as chemists developed a deeper understanding of aromatic substitution reactions. The ability to add functional groups like halogens and alkyl groups to the benzene (B151609) ring opened the door to a vast number of new derivatives. For example, methods for the chlorination of benzoic acid derivatives using reagents like chlorosulfonic acid or chlorine gas were developed to produce precursors for dyes, pharmaceuticals, and other specialty chemicals. google.comgoogle.com
Esterification , the process of forming esters, has also seen significant evolution. The classic Fischer esterification, first described in the late 19th century, remains a cornerstone of organic synthesis. chemguide.co.uk However, the 20th and 21st centuries have brought a wealth of new techniques, including the use of coupling reagents, solid-supported acid catalysts, and microwave-assisted synthesis, all aimed at improving yields, reducing reaction times, and simplifying purification. ijstr.orgorganic-chemistry.orgresearchgate.net This continuous innovation in synthetic methodology allows for the efficient preparation of increasingly complex molecules like this compound.
Data Tables
Properties of Key Functional Groups
| Functional Group | Chemical Formula | Key Properties & Role in Synthesis |
|---|---|---|
| Chloro | -Cl | Electron-withdrawing; provides a reactive site for nucleophilic substitution and cross-coupling reactions; acts as an ortho-, para-director in electrophilic substitutions. |
| Isopropyl | -CH(CH₃)₂ | Electron-donating; provides moderate steric bulk, influencing reaction selectivity and molecular conformation. google.combiosynth.com |
| tert-Butyl Ester | -C(=O)OC(CH₃)₃ | Provides significant steric hindrance; serves as a common acid-labile protecting group for carboxylic acids. |
An in-depth analysis of the synthetic pathways and methodologies for producing this compound reveals several viable chemical strategies. These approaches range from direct esterification techniques to multi-step sequences involving the formation of reactive intermediates and functional group manipulations. The choice of a particular pathway is often dictated by factors such as substrate sensitivity, desired yield, and the availability of precursor materials.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-chloro-3-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)11-8-10(6-7-12(11)15)13(16)17-14(3,4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDDVBHKLDJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Tert Butyl 4 Chloro 3 Isopropylbenzoate
Hydrolysis and Saponification Reactions of the Ester Moiety
The ester group is a primary site of reactivity, susceptible to cleavage through hydrolysis under both acidic and basic conditions. The presence of a bulky tert-butyl group significantly influences the mechanisms and reaction rates.
Acid-catalyzed hydrolysis of tert-butyl 4-chloro-3-isopropylbenzoate reverses the esterification process, yielding 4-chloro-3-isopropylbenzoic acid and tert-butanol (B103910). The reaction is typically performed by heating the ester in water with a strong acid catalyst. libretexts.org Due to the tertiary nature of the alkyl group attached to the ester oxygen, the mechanism deviates from the typical acyl-oxygen cleavage (AAC2) pathway seen with primary and secondary esters.
Instead, tert-butyl esters readily undergo hydrolysis via a mechanism involving alkyl-oxygen bond cleavage (AAL1). This pathway is favored because it proceeds through a stable tertiary carbocation intermediate. researchgate.net
The AAL1 mechanism involves two key steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, activating the ester.
Unimolecular Cleavage: The C-O bond between the alkyl group and the oxygen atom breaks, forming a stable tert-butyl carbocation and the corresponding carboxylic acid. researchgate.net The tert-butyl carbocation is then captured by water to form tert-butanol.
This mechanism is notably efficient for tert-butyl esters due to the high stability of the resulting carbocation, making them particularly labile under acidic conditions. arkat-usa.org
Base-catalyzed hydrolysis, or saponification, involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH), to produce an alcohol and a carboxylate salt. libretexts.orgmasterorganicchemistry.com The standard mechanism for this reaction is a nucleophilic acyl substitution, known as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. masterorganicchemistry.com
The BAC2 mechanism proceeds as follows:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxide ion (t-BuO⁻) as the leaving group.
Proton Transfer: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion, yielding the carboxylate salt and tert-butanol. masterorganicchemistry.com
However, the steric hindrance from the bulky tert-butyl group makes tert-butyl esters, including this compound, remarkably stable and resistant to basic hydrolysis under standard aqueous conditions. arkat-usa.org Achieving saponification often requires more forcing conditions, such as higher temperatures or the use of non-aqueous solvent systems like potassium tert-butoxide in DMSO. arkat-usa.org
Nucleophilic Aromatic Substitution at the Chloro Position
The chlorine atom attached to the benzene (B151609) ring provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Aryl chlorides are known for their lower reactivity compared to aryl bromides and iodides, often requiring specialized catalytic systems.
Palladium catalysis is a powerful tool for functionalizing aryl halides.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling an aryl halide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. acs.org The use of unreactive aryl chlorides in Suzuki couplings has become more common due to their low cost and wide availability. acs.orgrsc.org The reaction typically proceeds through a catalytic cycle involving:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride.
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new biaryl product and regenerating the Pd(0) catalyst. nih.gov Highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, are required to facilitate the challenging oxidative addition step with aryl chlorides. rsc.org
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org Like the Suzuki reaction, performing the Heck reaction with aryl chlorides requires highly active catalysts, as these substrates are less reactive. acs.orgacs.orgorganic-chemistry.org The generally accepted mechanism involves:
Oxidative Addition: A Pd(0) species adds to the aryl chloride.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.
Regeneration of Catalyst: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride intermediate. diva-portal.org The reaction conditions, including the choice of base, solvent, and ligands, are critical for achieving high yields and selectivity. acs.org
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and still relevant alternative to palladium for nucleophilic aromatic substitution. wikipedia.org These reactions are used to form C-N, C-O, and C-S bonds by coupling an aryl halide with amines, alcohols, or thiols, respectively. nih.govmdpi.com
The Ullmann reaction mechanism has been extensively studied but is considered more complex than its palladium-catalyzed counterparts. It is generally accepted to not proceed via a simple Cu(I)/Cu(III) cycle. wikipedia.orgacs.org A plausible pathway involves the formation of a copper(I) nucleophile complex which then reacts with the aryl halide. While traditional Ullmann reactions required harsh conditions and stoichiometric amounts of copper, modern methods utilize catalytic amounts of copper along with ligands (such as diamines or amino acids) to facilitate the reaction under milder conditions, even with less reactive aryl chlorides. wikipedia.orgrsc.org
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring
Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of the three existing substituents: the chloro group, the isopropyl group, and the tert-butoxycarbonyl group.
The directing effects of these substituents are as follows:
Isopropyl Group (-CH(CH₃)₂): An alkyl group that is a weak activating group and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.org
Chloro Group (-Cl): A deactivating group due to its strong inductive electron-withdrawing effect, but an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.orguci.edu
tert-Butoxycarbonyl Group (-COOtBu): A carbonyl-containing group that is strongly deactivating and a meta-director. Its strong electron-withdrawing nature (both inductive and resonance) pulls electron density from the ring, making it less nucleophilic and directing incoming electrophiles away from the ortho and para positions. libretexts.orgproprep.com
Nitration Reactions and Regioselectivity
The nitration of this compound involves the introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The position of substitution (regioselectivity) is determined by the combined directing effects of the existing substituents.
The substituents on the ring are:
-Cl (at C4): Ortho, para-directing, deactivating.
-CH(CH₃)₂ (at C3): Ortho, para-directing, activating.
-COOC(CH₃)₃ (at C1): Meta-directing, deactivating.
The activating isopropyl group strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The chloro group directs to its ortho (C3, C5) and para (C1) positions. The deactivating ester group directs to its meta (C3, C5) positions.
Considering these effects:
Position C2: Ortho to the isopropyl group and ortho to the ester group (deactivated).
Position C5: Meta to the isopropyl group, ortho to the chloro group, and meta to the ester group. This position is favored by both the chloro and ester directing effects.
Position C6: Para to the isopropyl group and meta to the chloro group. This position is strongly activated by the isopropyl group.
A study on the nitration of a similar compound, 1-chloro-4-isopropylbenzene, provides insight into the likely outcome. rsc.org In that case, nitration occurs primarily at the positions ortho to the activating isopropyl group. For this compound, the powerful activating effect of the isopropyl group, combined with the steric hindrance from the bulky tert-butyl ester and the adjacent chloro group, will significantly influence the product distribution. The most probable sites for nitration are C2 and C6. However, substitution at C2 would be sterically hindered. Therefore, the major product is expected to be tert-Butyl 4-chloro-3-isopropyl-6-nitrobenzoate . Minor products resulting from substitution at other positions, such as C2, or even nitrodeisopropylation (replacement of the isopropyl group), might also be formed. rsc.org
Table 1: Predicted Regioselectivity in the Nitration of this compound
| Position of Nitration | Directing Effects | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C2 | Ortho to Isopropyl (activating), Ortho to Ester (deactivating) | High | Minor Product |
| C5 | Ortho to Chloro (directing), Meta to Isopropyl (unfavored), Meta to Ester (directing) | Moderate | Possible Minor Product |
Friedel-Crafts Acylation/Alkylation on this compound
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings, proceeding via an electrophilic aromatic substitution mechanism that requires a Lewis acid catalyst like AlCl₃. cerritos.edu However, these reactions have significant limitations. A key constraint is that they fail on aromatic rings substituted with moderate to strong electron-deactivating groups. chemistrysteps.comcutm.ac.inlibretexts.orglibretexts.org
The tert-butoxycarbonyl group on this compound is an electron-withdrawing, deactivating group. This deactivation makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion electrophile generated during the reaction. As a result, This compound is not expected to undergo Friedel-Crafts alkylation or acylation reactions . The Lewis acid catalyst would likely coordinate with the oxygen atoms of the ester group, further deactivating the ring and preventing the reaction. cutm.ac.in
Table 2: Limitations of Friedel-Crafts Reactions Relevant to this compound
| Limitation | Description | Applicability to the Target Compound |
|---|---|---|
| Ring Deactivation | The reaction fails on rings with electron-withdrawing groups stronger than halogens. cutm.ac.inlibretexts.org | Applicable. The tert-butoxycarbonyl group is a deactivating group. |
| Catalyst Complexation | Lewis acid catalysts can complex with basic sites on the substrate, leading to deactivation. cutm.ac.in | Applicable. The carbonyl oxygen of the ester can complex with AlCl₃. |
| Carbocation Rearrangement | (In alkylation) The alkylating agent can rearrange to a more stable carbocation. libretexts.org | Not primarily applicable as the reaction is unlikely to proceed in the first place. |
| Polyalkylation | (In alkylation) The product is often more reactive than the starting material, leading to multiple substitutions. libretexts.org | Not applicable due to the deactivated nature of the ring. |
Derivatization and Chemical Transformations of Tert Butyl 4 Chloro 3 Isopropylbenzoate
Synthesis of Carboxylic Acids from tert-Butyl 4-chloro-3-isopropylbenzoate
The conversion of this compound to its corresponding carboxylic acid, 4-chloro-3-isopropylbenzoic acid, is a fundamental transformation. The tert-butyl ester group is known to be labile under acidic conditions, proceeding through a stable tert-butyl carbocation.
A common and effective method for the deprotection of tert-butyl esters is treatment with strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction typically proceeds at room temperature and is often complete within a few hours.
Alternatively, aqueous acids can be employed. For instance, aqueous phosphoric acid provides an environmentally benign and selective method for the cleavage of tert-butyl esters. organic-chemistry.org The reaction conditions are generally mild, and the workup is straightforward. organic-chemistry.org
Base-catalyzed hydrolysis is less common for tert-butyl esters due to steric hindrance. However, specific conditions can be employed. For example, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been reported as a safe and efficient alternative for the cleavage of tert-butyl benzoates at ambient temperature, affording excellent yields. organic-chemistry.org
Table 1: Methods for the Synthesis of 4-chloro-3-isopropylbenzoic acid
| Reagent/Catalyst | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method. |
| Aqueous Phosphoric Acid | Water/Co-solvent | Mild | Environmentally friendly option. organic-chemistry.org |
| Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Room Temperature | Effective base-mediated cleavage. organic-chemistry.org |
Preparation of Amides and Anhydrides from this compound
The synthesis of amides from this compound typically proceeds through a two-step sequence involving the initial conversion to the more reactive acid chloride. The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature can selectively produce acid chlorides in high yields, while other esters like methyl or ethyl esters remain unreactive under these conditions. organic-chemistry.orgresearchgate.net The resulting 4-chloro-3-isopropylbenzoyl chloride can then be treated with a primary or secondary amine to furnish the corresponding amide.
A one-pot method has also been described where tert-butyl esters react with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride (SnCl₂) to generate the acid chloride in situ. organic-chemistry.org This intermediate can then be reacted with various amines to provide the desired amides in high yields under mild conditions. organic-chemistry.org
The preparation of 4-chloro-3-isopropylbenzoic anhydride (B1165640) would first require the hydrolysis of the tert-butyl ester to the carboxylic acid, as described in section 4.1. The resulting carboxylic acid can then be converted to the anhydride. A common method for this transformation is the treatment of the carboxylic acid with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).
Reductions to Corresponding Alcohols or Aldehydes
The reduction of the ester functionality in this compound can lead to the formation of either the corresponding primary alcohol, (4-chloro-3-isopropylphenyl)methanol, or the aldehyde, 4-chloro-3-isopropylbenzaldehyde.
For the reduction to the alcohol, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols and is often the reagent of choice. commonorganicchemistry.com The reaction is usually carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, although it is generally less reactive towards esters than LiAlH₄. commonorganicchemistry.com Catalytic hydrogenation using reagents like ruthenium pincer complexes can also effectively convert aromatic esters to alcohols. organic-chemistry.org
The partial reduction of an ester to an aldehyde is a more challenging transformation. Diisobutylaluminum hydride (DIBAL-H) is a common reagent used for this purpose, as it is a powerful but selective reducing agent. commonorganicchemistry.com Careful control of the reaction temperature, typically at low temperatures such as -78 °C, is crucial to prevent over-reduction to the alcohol. However, the use of silyl (B83357) hydrides in the presence of specific catalysts has been shown to be effective for the partial reduction of some esters, though limitations with tert-butyl esters have been noted, where the tert-butyl group may be cleaved. acs.org
Regioselective Functionalization of the Aromatic Ring
The introduction of new functional groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the chloro, isopropyl, and tert-butoxycarbonyl groups. The chloro group is an ortho, para-director, while the isopropyl group is also an ortho, para-director. The tert-butoxycarbonyl group is a meta-director. The interplay of these directing effects will determine the position of electrophilic substitution.
For electrophilic aromatic substitution reactions such as nitration or halogenation, the incoming electrophile is expected to substitute at the positions activated by the ortho, para-directing groups and not deactivated by the meta-directing ester group. The most likely positions for substitution would be ortho to the isopropyl group and meta to the chloro group, or ortho to the chloro group and meta to the isopropyl group. The steric hindrance from the bulky isopropyl and tert-butyl groups will also play a significant role in determining the regioselectivity.
For instance, in nitration reactions using mixed acids (e.g., KNO₃/H₂SO₄), the nitro group is often directed ortho to a halogen substituent. researchgate.net Similarly, palladium-catalyzed C-H activation has been utilized for the regioselective halogenation of various aromatic systems, where the directing group controls the site of functionalization. researchgate.netrsc.org
Utilization as a Building Block in Complex Molecule Synthesis
The structural features of this compound make it a useful intermediate in the synthesis of more elaborate molecules, including macrocyclic structures and heterocyclic compounds.
Precursor for Macrocyclic Structures
The tert-butyl ester functionality can serve as a protected carboxylic acid, which is a common component in the synthesis of macrocycles. The ester can be carried through several synthetic steps and then deprotected at a later stage to allow for macrocyclization via amide or ester bond formation. For example, a fragment containing a tert-butyl ester has been incorporated into the synthesis of macrocyclic Tyk2 inhibitors. nih.gov The synthesis of various macrocyclic proteasome inhibitors has also utilized tert-butyl ester-containing intermediates, which are subsequently deprotected to facilitate macrolactamization. nih.gov
Intermediate in Heterocyclic Compound Synthesis
The reactive sites on this compound, including the potential for functionalization of the aromatic ring and transformation of the ester group, allow it to be an intermediate in the construction of various heterocyclic systems. For example, the synthesis of benzo acs.orgresearchgate.netthiazolo[2,3-c] organic-chemistry.orgcommonorganicchemistry.comacs.orgtriazole derivatives has been achieved through a protocol involving C-H bond functionalization of a related disulfide intermediate. nih.gov The chloro and isopropyl substituents on the benzene (B151609) ring can influence the reactivity and substitution patterns in the formation of fused heterocyclic rings. For instance, 4-chloro-3-nitrocoumarin (B1585357) has been used as a precursor for the synthesis of pyrrolocoumarins, demonstrating how a substituted chloroaromatic can direct the formation of a new heterocyclic ring. rsc.org
Theoretical and Computational Studies of Tert Butyl 4 Chloro 3 Isopropylbenzoate
Conformational Analysis and Rotational Barriers
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a molecule like tert-Butyl 4-chloro-3-isopropylbenzoate, with its bulky substituents, conformational analysis reveals the most stable spatial arrangements.
Ab Initio and DFT Calculations of Preferred Conformations
Ab initio and DFT calculations are standard methods to determine the preferred conformations of molecules. For this compound, these calculations would likely focus on the dihedral angles between the phenyl ring and the ester group, as well as the rotational freedom of the isopropyl and tert-butyl groups.
It is expected that the most stable conformation would involve the ester group being nearly coplanar with the benzene (B151609) ring to maximize π-conjugation. However, the bulky tert-butyl group can cause steric hindrance, potentially leading to a slightly twisted conformation to alleviate this strain. Similarly, the rotation of the isopropyl group would be analyzed to find the orientation that minimizes steric clashes with the adjacent chlorine atom and the ester group. Studies on similar molecules, like cis- and trans-1,2-di-tert-butylcyclohexane, highlight the significant impact of bulky groups on conformational preferences. researchgate.net
Steric and Electronic Effects on Molecular Geometry
The geometry of this compound is a balance between steric and electronic effects.
Steric Effects: The tert-butyl and isopropyl groups are sterically demanding. The tert-butyl group, being particularly large, will significantly influence the orientation of the ester functional group. libretexts.org Its presence can cause a deviation from planarity to minimize steric repulsion. The isopropyl group, adjacent to the chlorine atom, will also adopt a conformation that minimizes its interaction with the neighboring substituents. The steric bulk of substituents is a well-documented factor influencing molecular conformation. libretexts.org
Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electron density distribution in the benzene ring. uci.edu The ester group is also electron-withdrawing. These electronic effects can impact bond lengths and angles within the aromatic ring and its substituents. The interplay of these electronic influences with the steric demands of the bulky alkyl groups ultimately determines the final molecular geometry. The electronic structure of substituted aromatic compounds has been a subject of extensive study. acs.org
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is key to understanding its reactivity. Computational methods provide valuable insights into where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring. The precise distribution of the HOMO would indicate the most likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's propensity to act as an electrophile. The LUMO is likely to be distributed over the carbonyl group of the ester and the aromatic ring, particularly at positions influenced by the electron-withdrawing chlorine and ester groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. euroasiajournal.org
| Orbital | Predicted Energy (Arbitrary Units) | Likely Localization |
| HOMO | -6.5 eV | Aromatic Ring |
| LUMO | -1.2 eV | Ester Group, Aromatic Ring |
| HOMO-LUMO Gap | 5.3 eV | - |
This table presents hypothetical energy values for illustrative purposes, based on general principles of FMO theory applied to similar aromatic esters.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on a molecule's surface. libretexts.org It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wuxiapptec.comyoutube.com
For this compound, the ESP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the ester group and the chlorine atom. These are the most likely sites for attack by electrophiles.
Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the aromatic ring and the carbonyl carbon of the ester group. These areas are susceptible to nucleophilic attack.
The ESP map would provide a clear visual guide to the molecule's reactive sites, complementing the information obtained from FMO analysis. walisongo.ac.idresearchgate.net
Transition State Analysis for Key Reactions
Transition state analysis is a computational method used to study the energy barriers and mechanisms of chemical reactions. For this compound, a key reaction to analyze would be its hydrolysis.
Ester hydrolysis can proceed through different mechanisms, often involving a tetrahedral intermediate. nih.govresearchgate.net Computational studies can model the structure and energy of the transition state for the formation of this intermediate. This analysis would involve calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net
For the hydrolysis of this compound, the bulky tert-butyl and isopropyl groups would likely influence the accessibility of the carbonyl carbon to an incoming nucleophile, such as a hydroxide (B78521) ion. Transition state calculations would quantify this steric hindrance and its effect on the reaction rate. Such computational analysis has been successfully applied to understand the hydrolysis of other esters. rsc.org The mechanism of electrophilic aromatic substitution is another area where transition state analysis could provide valuable insights into the reactivity of the substituted benzene ring. masterorganicchemistry.com
| Reaction | Key Feature of Transition State | Predicted Activation Energy (kcal/mol) |
| Alkaline Hydrolysis | Tetrahedral Intermediate Formation | 20-25 |
| Electrophilic Aromatic Substitution | Formation of Sigma Complex | 15-20 |
This table provides estimated activation energies for hypothetical reactions based on known values for similar processes.
Computational Modeling of Ester Hydrolysis Pathways
The hydrolysis of the tert-butyl ester group in this compound is a critical reaction, often necessary for subsequent synthetic transformations. Computational models can map out the potential energy surfaces for different hydrolysis mechanisms, typically under acidic or basic conditions.
The stability of the tert-butyl carbocation as a leaving group introduces mechanistic possibilities that differ from the hydrolysis of simpler methyl or ethyl esters. Theoretical calculations are used to compare the activation barriers of these competing pathways. Key insights from such studies on substituted benzoates indicate that both the electronic nature of the ring substituents (chloro and isopropyl groups) and the steric bulk of the ester group play determining roles. rsc.orgrsc.org
Mechanism and Substituent Effects:
AAL1 vs. BAC2 Mechanisms: Under acidic conditions, ester hydrolysis can proceed via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. Alternatively, under basic conditions, a BAC2 mechanism, involving nucleophilic attack at the carbonyl carbon, is common.
Electronic Influence: The 4-chloro and 3-isopropyl substituents electronically influence the reactivity of the carbonyl group. The chlorine atom is an electron-withdrawing group via induction, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The isopropyl group is weakly electron-donating. DFT calculations can quantify these effects by mapping the electrostatic potential on the molecule.
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the ester functionality. Computational models can precisely calculate the steric strain in the transition states of different pathways, providing insight into the kinetic feasibility of each route.
A typical computational study would calculate the Gibbs free energy (ΔG) for each step in the proposed mechanisms. The rate-determining step is identified as the one with the highest energy transition state.
Illustrative Computational Data for Hydrolysis Pathways
The following table represents hypothetical, yet realistic, data that would be generated from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) to compare the energy barriers of different hydrolysis mechanisms for this compound.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |
| Acid-Catalyzed (AAL1) | C-O bond cleavage to form tert-butyl cation | 22.5 | Favored due to stable carbocation intermediate |
| Base-Catalyzed (BAC2) | Nucleophilic attack by OH- on carbonyl | 28.0 | Higher barrier due to steric hindrance from the tert-butyl group |
| Neutral Hydrolysis | Water attack on carbonyl | 35.5 | Kinetically unfavorable under standard conditions |
This illustrative data suggests that the acid-catalyzed pathway is kinetically preferred over the base-catalyzed one, a common finding for tert-butyl esters.
Mechanistic Insights into Cross-Coupling Reactions at the Halogen Site
The chlorine atom on the aromatic ring of this compound serves as a handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov Computational studies are instrumental in understanding the mechanism of these reactions, especially for less reactive aryl chlorides. researchgate.net
The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Computational modeling can provide detailed energy profiles for this entire cycle. researchgate.net
Key Mechanistic Steps and Computational Analysis:
Oxidative Addition: This is often the rate-determining step for aryl chlorides. numberanalytics.com A low-valent palladium(0) complex inserts into the carbon-chlorine bond to form a palladium(II) intermediate. Computational studies focus on the energy barrier of this step, which is influenced by the electron density on the aromatic ring and the choice of phosphine (B1218219) ligands on the palladium catalyst. researchgate.net The electron-withdrawing nature of the adjacent carboxylate group can facilitate this step.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) complex, replacing the halide. nih.gov DFT calculations help elucidate the role of the base and solvent in this step and can predict the geometry of the key intermediates. researchgate.net
Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst. This step is typically fast and exothermic.
Computational models have shown that for challenging substrates like aryl chlorides, the choice of ligand is crucial. nih.gov Ligands such as bulky biaryl phosphines or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step, and DFT can model how these ligands stabilize the transition state. nih.govnumberanalytics.com
Illustrative Computational Data for a Suzuki-Miyaura Coupling Pathway
The following table provides representative energy values for the key steps in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data illustrates how computational chemistry can pinpoint the kinetically most challenging step.
| Catalytic Cycle Step | Description | Computed Energy Barrier (kcal/mol) | Significance |
| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond | 25.8 | High barrier, identified as the likely rate-determining step for this chloroarene |
| Transmetalation | Transfer of phenyl group from boronic acid to Pd(II) | 18.2 | Lower barrier, facilitated by the base |
| Reductive Elimination | Formation of the C-C bond and catalyst regeneration | 12.5 | Kinetically facile, leading to product formation |
These representative findings underscore that the primary challenge in the cross-coupling of this molecule is overcoming the high activation energy of the oxidative addition at the C-Cl bond, guiding the experimental choice of highly active catalyst systems.
Advanced Analytical Methodologies for Characterization in Research Contexts
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of organic molecules, offering precise mass measurements that allow for the determination of elemental composition. For tert-Butyl 4-chloro-3-isopropylbenzoate, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula, C₁₄H₁₉ClO₂.
In a typical analysis using electrospray ionization (ESI), the compound would be expected to form a protonated molecule, [M+H]⁺. The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the differentiation of isotopic patterns, which is particularly useful given the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Table 1: Predicted High-Resolution Mass Spectrometry Data for the [M+H]⁺ Ion of this compound
| Ion | Calculated m/z | Elemental Composition |
| [M+H]⁺ (with ³⁵Cl) | 255.1146 | C₁₄H₂₀³⁵ClO₂ |
| [M+H]⁺ (with ³⁷Cl) | 257.1117 | C₁₄H₂₀³⁷ClO₂ |
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses corresponding to the functional groups present in the molecule. Key fragmentation pathways would likely include the loss of the tert-butyl group (C₄H₉, 57 Da) to form a stable acylium ion, and potentially the loss of isobutylene (B52900) (C₄H₈, 56 Da). The presence of the isopropyl group could also lead to specific fragmentation patterns.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. While 1D ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are necessary to piece together the complete molecular structure.
For this compound, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, COSY would show correlations between the methine proton of the isopropyl group and its two methyl groups. It would also help in assigning the aromatic protons by showing their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms attached to protons, such as those in the tert-butyl, isopropyl, and aromatic moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the protons of the tert-butyl group and the ester carbonyl carbon, and between the aromatic protons and the carbons of the isopropyl group and the carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Key HMBC Correlations |
| Aromatic CH | ~7.8 | ~7.8 (d) | Carbonyl C, Isopropyl C |
| Aromatic C-Cl | ~135 | - | - |
| Aromatic C-isopropyl | ~145 | - | - |
| Aromatic CH | ~7.5 | ~7.5 (dd) | Carbonyl C, Isopropyl C |
| Aromatic C-CO | ~130 | - | - |
| Aromatic CH | ~7.9 | ~7.9 (d) | Carbonyl C, Isopropyl C |
| Isopropyl CH | ~34 | ~3.3 (septet) | Aromatic C, Isopropyl CH₃ |
| Isopropyl CH₃ | ~23 | ~1.2 (d) | Isopropyl CH, Aromatic C |
| Carbonyl C=O | ~165 | - | Aromatic H, tert-Butyl H |
| tert-Butyl C | ~82 | - | - |
| tert-Butyl CH₃ | ~28 | ~1.6 (s) | tert-Butyl C, Carbonyl C |
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide information on the local environment of the carbon atoms in the solid state, which can differ from the solution state due to crystal packing effects. This technique would be particularly useful if the compound exhibits polymorphism.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~15.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~1510 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.12 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Purity Assessment
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These techniques are also valuable for assessing the purity of a sample.
For this compound, the IR and Raman spectra would exhibit several key features:
C=O Stretch: A strong absorption in the IR spectrum and a corresponding band in the Raman spectrum around 1720-1700 cm⁻¹ would be indicative of the ester carbonyl group.
C-O Stretch: Vibrations associated with the ester C-O bonds would appear in the 1300-1100 cm⁻¹ region.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the stretching vibrations of the aromatic ring.
C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and isopropyl groups would be observed in the 3000-2850 cm⁻¹ region, while aromatic C-H stretches would appear above 3000 cm⁻¹.
C-Cl Stretch: A band in the lower frequency region of the spectrum (typically 800-600 cm⁻¹) would be attributable to the C-Cl stretching vibration.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (ester) | Stretch | 1715 |
| C-O (ester) | Stretch | 1280, 1150 |
| Aromatic C=C | Stretch | 1600, 1580, 1470 |
| Aliphatic C-H | Stretch | 2970-2870 |
| Aromatic C-H | Stretch | 3080 |
| C-Cl | Stretch | 750 |
The combination of these advanced analytical methodologies provides a comprehensive and unambiguous characterization of this compound, which is essential for its use in any research context.
Future Research Directions and Unexplored Avenues for Tert Butyl 4 Chloro 3 Isopropylbenzoate
Development of Novel Catalytic Transformations
The aromatic scaffold of tert-Butyl 4-chloro-3-isopropylbenzoate is ripe for exploration through modern catalytic cross-coupling reactions. Future research could focus on leveraging the chloro substituent for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Investigating the steric and electronic effects of the adjacent isopropyl and tert-butoxycarbonyl groups on the reactivity and regioselectivity of these reactions would be of significant interest.
Furthermore, the development of catalytic methods for the selective C-H activation of the aromatic ring or the isopropyl group could open up new avenues for functionalization. Directed C-H functionalization, guided by the ester or chloro functionalities, could provide access to a range of novel derivatives with potential applications in materials science or as pharmaceutical intermediates.
Investigation of Photoinduced Reactions
The field of photochemistry offers a vast and largely unexplored landscape for the transformation of this compound. Research into the photoinduced reactions of this compound could uncover novel reactivity patterns. While some studies on para-substituted benzoate (B1203000) esters have shown that chloro-substituted compounds can be ineffective as photosensitization catalysts, the specific electronic environment of this molecule, with its additional isopropyl group, may lead to different photochemical behavior. nih.govuni-regensburg.de
Future investigations could explore photoinduced electron transfer processes, potentially leading to dehalogenation or the formation of radical intermediates that could participate in subsequent bond-forming reactions. acs.org The use of benzoate esters as photosensitization catalysts or auxiliaries in light-powered C(sp³)–H fluorinations has been demonstrated, suggesting that this compound or its derivatives could be investigated for similar roles. nih.govuni-regensburg.de The impact of the substitution pattern on the triplet energy and photochemical pathways would be a key area of study.
Exploration of Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the exploration of sustainable synthetic routes. This could involve the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of atom-economical reaction pathways.
For instance, investigating enzymatic or biocatalytic methods for the synthesis or transformation of this compound could offer a more sustainable alternative to traditional chemical methods. Lipase-catalyzed reactions, which have been used for the synthesis of other aromatic esters, could be explored for the preparation of this compound. mdpi.com
Integration into Flow Chemistry Methodologies
The adoption of continuous flow chemistry presents a significant opportunity to improve the synthesis of this compound and its derivatives. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic or hazardous reactions. nih.govamt.ukrsc.org
Future research could focus on translating existing batch syntheses of similar aromatic esters to a continuous flow process. nih.govresearchgate.net This would not only enable safer and more efficient production but also facilitate process intensification and scalability. rsc.org The integration of in-line purification and analysis techniques within a flow setup could lead to a fully automated and highly efficient manufacturing process for this compound and its derivatives. amt.uk
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing tert-butyl 4-chloro-3-isopropylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-chloro-3-isopropylbenzoic acid with tert-butyl alcohol or tert-butyl chloride under acid catalysis (e.g., H₂SO₄ or DMAP). Optimization should focus on solvent choice (e.g., dichloromethane or THF), temperature control (room temperature to 60°C), and stoichiometric ratios to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the steric bulk of the tert-butyl and isopropyl groups . Characterization via ¹H/¹³C NMR and HPLC-MS is recommended to confirm purity and structural integrity.
Q. How should researchers handle and store tert-butyl 4-chloro-3-isopropylbenzoate to ensure stability during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at room temperature. Avoid prolonged exposure to moisture or acidic/basic conditions, as ester groups are prone to hydrolysis. Stability tests (e.g., TLC or NMR monitoring over 48–72 hours) under experimental conditions (e.g., refluxing solvents) should precede large-scale use. Refer to safety data sheets of analogous tert-butyl esters for guidance on handling volatile byproducts during decomposition .
Q. What analytical techniques are essential for characterizing tert-butyl 4-chloro-3-isopropylbenzoate and its intermediates?
- Methodological Answer :
- Structural confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals caused by steric hindrance.
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities.
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds (compare with analogs like tert-butyl 4-bromophenylcarbamate, mp 103–106°C) .
Advanced Research Questions
Q. How do steric effects from the tert-butyl and isopropyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky substituents hinder electrophilic aromatic substitution (EAS) but may facilitate directed ortho-metalation for C–H activation. To test reactivity, employ palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids under varying conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ base in toluene/water). Monitor regioselectivity via LC-MS and compare with less hindered analogs (e.g., tert-butyl 4-chlorobenzoate) .
Q. What experimental strategies can resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Contradictions may arise from solvent polarity, catalyst loading, or trace moisture. Design a DOE (Design of Experiments) approach to test variables:
- Solvent effects: Compare THF (polar aprotic) vs. toluene (nonpolar).
- Catalyst screening: Use chiral ligands like BINAP or Josiphos with [Rh(cod)₂]BF₄.
- Moisture control: Employ molecular sieves or rigorous drying protocols. Validate results via enantiomeric excess (ee) measurement using chiral HPLC .
Q. How can researchers assess the environmental impact of tert-butyl 4-chloro-3-isopropylbenzoate degradation products?
- Methodological Answer : Perform accelerated degradation studies under simulated environmental conditions (UV light, pH 4–9 buffers). Analyze products via LC-QTOF-MS and compare with ecotoxicity databases. For hydrolytic pathways, monitor benzoic acid derivatives and assess their bioaccumulation potential using logP calculations (e.g., EPI Suite software). Reference safety data of structurally related compounds (e.g., tert-butyl hydrazine hydrochloride) for disposal guidelines .
Q. What advanced spectroscopic methods can elucidate surface adsorption behavior of this compound in heterogeneous catalysis?
- Methodological Answer : Use in situ FT-IR or Raman spectroscopy to study adsorption on catalytic surfaces (e.g., Pd/C or zeolites). Pair with X-ray photoelectron spectroscopy (XPS) to track electronic interactions between the aromatic ring and metal centers. Compare with studies on indoor surface chemistry, where tert-butyl esters interact with oxidants on silica surfaces .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Conduct:
- Recrystallization trials : Test solvents like ethanol/water or hexane/ethyl acetate.
- Thermogravimetric analysis (TGA) : Identify solvent retention or decomposition events.
- Powder XRD : Confirm crystalline phase consistency. Cross-reference with analogs (e.g., tert-butyl 4-formyltetrahydropyrazinecarboxylate, mp 67–68°C) to establish trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
